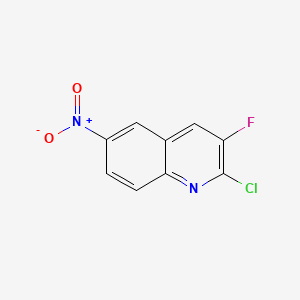![molecular formula C25H40 B13932417 Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- CAS No. 55334-30-0](/img/structure/B13932417.png)
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- is a complex organic compound with the molecular formula C25H40 and a molecular weight of 340.5851 . This compound is characterized by its unique structure, which includes a benzene ring substituted with cyclohexylethyl and cyclopentylhexyl groups. It is also known by other names such as 1-Phenyl-3-(2’-cyclohexylethyl)-6-cyclopentylhexane and 1-Cyclohexyl-6-cyclopentyl-3-phenethylhexane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexylethyl and cyclopentylhexyl intermediates, which are then coupled with a benzene ring through Friedel-Crafts alkylation. This reaction requires the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Halogens, nitrating agents, Lewis acids, and anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, (2-cyclohexylethyl)-
- Benzene, (2-cyclopentylethyl)-
Uniqueness
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
55334-30-0 |
|---|---|
Fórmula molecular |
C25H40 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
[3-(2-cyclohexylethyl)-6-cyclopentylhexyl]benzene |
InChI |
InChI=1S/C25H40/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h1,3-4,10-11,22,24-25H,2,5-9,12-21H2 |
Clave InChI |
DQHMQFJGANEDIX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCC(CCCC2CCCC2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


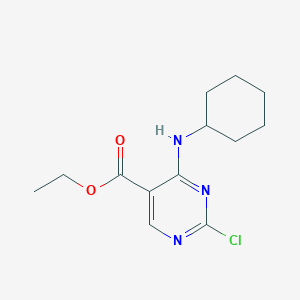
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)
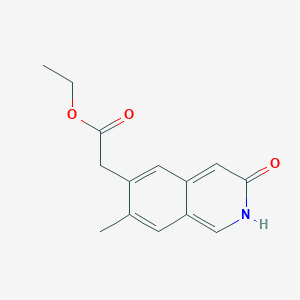
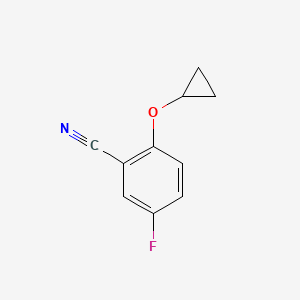
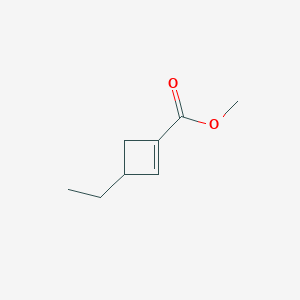


![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)




![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
